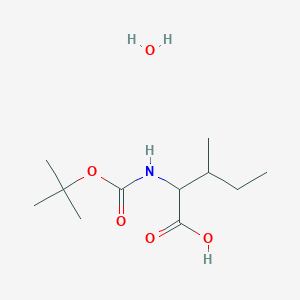
2-(tert-butoxycarbonylamino)-3-methyl-pentanoic acid hydrate;Boc-Ile-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-OH.1/2H2O typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-Ile-OH.1/2H2O follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Ile-OH.1/2H2O primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group of isoleucine. This deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
The major product formed from the deprotection of Boc-Ile-OH.1/2H2O is L-isoleucine. When used in peptide synthesis, it forms part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .
Applications De Recherche Scientifique
Boc-Ile-OH.1/2H2O is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of isoleucine, allowing for the sequential addition of amino acids to form peptides and proteins . In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . Additionally, it is employed in the development of novel biomaterials and as a building block in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of Boc-Ile-OH.1/2H2O is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparaison Avec Des Composés Similaires
Boc-Ile-OH.1/2H2O is similar to other Boc-protected amino acids, such as Boc-Leu-OH and Boc-Val-OH. its uniqueness lies in the specific side chain of isoleucine, which imparts distinct structural and functional properties to the peptides and proteins it forms . Similar compounds include:
- Boc-Leu-OH
- Boc-Val-OH
- Boc-D-Ile-OH
These compounds share the Boc-protected amino group but differ in their side chains, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C11H23NO5 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
Clé InChI |
YLYHCKPXZULAEG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
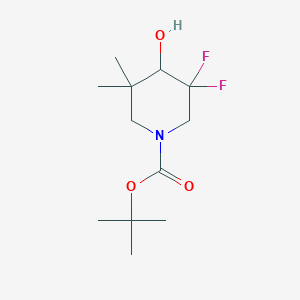
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
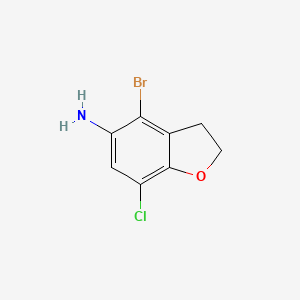
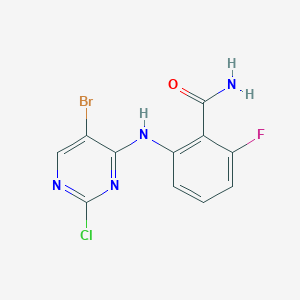
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
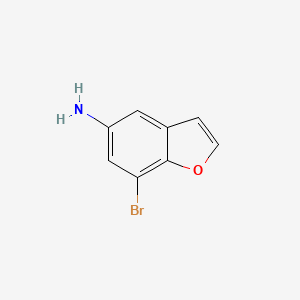

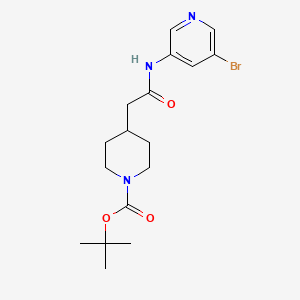
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
